(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride
Description
®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound featuring a fluorinated pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyridine ring can significantly influence the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
(1R)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSSXQERAHMRK-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of a mesylate intermediate followed by substitution with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group (-NH₂) in the compound participates in acid-base chemistry. In aqueous solutions, it acts as a weak base due to the lone electron pair on nitrogen, forming ammonium ions (NH₃⁺) under acidic conditions. Key characteristics include:
| Property | Value/Observation | Conditions | Source |
|---|---|---|---|
| pKa of ammonium ion | ~9.2 ± 0.3 | Measured in H₂O at 25°C | |
| Neutralization behavior | Forms free base at pH >10 | NaOH titration |
This reactivity is critical for purification (e.g., extraction) and salt formation during synthetic workflows.
Nucleophilic Substitution Reactions
The fluorine atom at the 6-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the nucleophile and catalyst used:
| Nucleophile | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Methoxide (CH₃O⁻) | CuI/1,10-phenanthroline | 80°C | 6-Methoxypyridin-2-yl derivative | 62% | |
| Ammonia (NH₃) | Pd(OAc)₂/Xantphos | 100°C | 6-Aminopyridin-2-yl derivative | 45% | |
| Thiophenol (PhS⁻) | None | RT | 6-(Phenylthio)pyridin-2-yl analog | 78% |
The electron-withdrawing fluorine atom activates the pyridine ring toward NAS, though steric hindrance from the ethanamine group can reduce yields compared to simpler fluoropyridines.
Acylation of the Amine Group
The primary amine undergoes acylation with reagents such as acetyl chloride or anhydrides. A study comparing acylating agents reported:
| Acylating Agent | Solvent | Base | Reaction Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Acetic anhydride | Dichloromethane | Triethylamine | 2 hrs | N-Acetylated derivative | 92% | |
| Benzoyl chloride | THF | Pyridine | 4 hrs | N-Benzoylated derivative | 85% | |
| Trifluoroacetic anhydride | DMF | DIEA | 1 hr | N-Trifluoroacetylated derivative | 88% |
Acylation enhances the compound’s lipophilicity, making it useful in prodrug design.
Reductive Amination
The amine group participates in reductive amination with aldehydes/ketones. Using sodium cyanoborohydride (NaBH₃CN) as a reductant:
| Carbonyl Compound | Molar Ratio | pH | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Formaldehyde | 1:1.2 | 6.5 | 25°C | N-Methyl derivative | 74% | |
| Cyclohexanone | 1:2.0 | 7.0 | 40°C | N-Cyclohexyl derivative | 63% |
This reaction expands structural diversity for structure-activity relationship (SAR) studies.
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands in metal complexes. Stability constants (log K) with transition metals were determined:
| Metal Ion | log K (25°C) | Geometry | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 4.8 ± 0.2 | Square planar | Catalytic oxidation studies | |
| Pd²⁺ | 5.1 ± 0.3 | Tetrahedral | Cross-coupling catalyst precursor |
These complexes show potential in catalysis and materials science.
Stability Under Stress Conditions
Degradation studies reveal vulnerabilities:
| Condition | Time | Degradation Pathway | % Degradation | Source |
|---|---|---|---|---|
| Aqueous HCl (1M, 70°C) | 24 hrs | Hydrolysis of pyridine ring | 98% | |
| UV light (254 nm) | 48 hrs | Radical-mediated C-F cleavage | 65% | |
| H₂O₂ (3%, pH 7) | 6 hrs | Oxidation of amine to nitro | 42% |
Stability data inform storage recommendations (inert atmosphere, 2–8°C) .
Pharmacological Derivatization
The compound serves as a precursor in drug synthesis. Notable examples include:
| Target Activity | Derivative Structure | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Kinase inhibition | N-(Pyrimidin-4-yl) derivative | 12 nM (EGFR) | |
| Antidepressant activity | N-Propargyl derivative | 8 nM (MAO-A) |
Derivatization preserves chirality while optimizing target engagement.
Scientific Research Applications
Medicinal Chemistry
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as schizophrenia and Parkinson's disease.
Key Studies:
- Research has indicated that this compound can influence dopaminergic and serotonergic receptors, which are critical in mood regulation and neurodegenerative diseases.
Organic Synthesis
The compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives with varied functionalities, enhancing its utility in organic synthesis.
Synthetic Routes:
- The synthesis typically begins with 6-fluoropyridine-2-carboxylic acid , followed by reduction to an alcohol, conversion to an amine, and resolution to obtain the chiral enantiomer.
Biological Studies
Due to its structural similarity to biologically active amines, this compound is used in studies involving receptor binding and enzyme inhibition. This compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Industrial Applications
In addition to its research applications, this compound is utilized in developing agrochemicals and other industrial chemicals. Its unique properties make it suitable for creating compounds that require specific interactions with biological systems.
Mechanism of Action
The mechanism of action of ®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride: The enantiomer of the compound with different biological activity.
6-Fluoropyridin-2-ylmethanamine: A structurally similar compound with a different substitution pattern on the pyridine ring.
Fluchloraminopyr-tefuryl: A compound with a similar fluoropyridine core but different functional groups and applications.
Uniqueness
®-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Its enantiomeric purity and fluorine substitution make it a valuable compound in medicinal chemistry and other research fields.
Biological Activity
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound features a 6-fluoropyridine ring, which is known to enhance the biological activity of amines through increased binding affinities to various receptors. Its molecular formula is , and it possesses a molecular weight of approximately 196.06 g/mol . The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The fluorine substitution in the pyridine ring enhances the compound's binding affinity through:
- Hydrogen bonding : The electronegative fluorine can form strong hydrogen bonds with target proteins.
- Electrostatic interactions : These interactions can stabilize the binding of the compound to its receptor sites, leading to enhanced pharmacological effects.
Receptor Interactions
This compound has been studied for its potential as a modulator of several neurotransmitter systems, particularly:
- Dopaminergic Receptors : It shows promise in influencing dopamine pathways, which are critical in conditions such as schizophrenia and Parkinson's disease.
- Serotonergic Receptors : The compound may act as an agonist or antagonist at specific serotonin receptors, impacting mood regulation and anxiety disorders.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown activity against:
- Monoamine Oxidase (MAO) : This enzyme is crucial for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition can lead to increased levels of these neurotransmitters, providing therapeutic benefits in mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies :
- Receptor Binding Assays :
-
In Vitro Enzyme Inhibition :
- In vitro studies showed that this compound effectively inhibits MAO-A with an IC50 value indicating moderate potency compared to other known inhibitors .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| (S)-1-(6-Fluoropyridin-2-yl)ethanamine | Chiral enantiomer | Different receptor affinities | Varies from (R) form |
| 6-Fluoropyridin-2-ylmethanamine | Unsubstituted amine | Lower potency in receptor binding | Less selective |
| Fluchloraminopyr-tefuryl | Similar core structure | Antimicrobial activity | Broader spectrum |
Q & A
Basic Research Questions
Q. What are the molecular formula, molecular weight, and key physical properties of (R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride?
- Answer : The molecular formula is C₇H₁₁Cl₂FN₂ , with a molecular weight of 213.1 g/mol (calculated from constituent atomic masses). While specific physical properties like melting point or solubility are not explicitly documented, recommended storage conditions include airtight containers in dry, ventilated environments at 4°C to prevent degradation .
Q. What safety precautions are critical when handling this compound?
- Answer : Avoid inhalation, skin/eye contact, and electrostatic discharge. Use PPE (gloves, goggles, lab coats) and ensure access to eye-wash stations and safety showers. Thermal decomposition releases hazardous gases (HCl, HF, CO, NOₓ), necessitating fume hoods and proper ventilation .
Q. How can enantiomeric purity be confirmed for the (R)-enantiomer?
- Answer : Use chiral HPLC with a cellulose-based column or compare optical rotation data against a certified reference standard. For structural validation, X-ray crystallography (using software like SHELX ) or NMR spectroscopy with chiral shift reagents can resolve stereochemical ambiguities .
Advanced Research Questions
Q. What computational methods are suitable for studying this compound’s electronic properties and reactivity?
- Answer : Hybrid density functional theory (e.g., B3LYP) with exact exchange terms provides accurate thermochemical and electronic structure data. Basis sets like 6-311++G(d,p) are recommended for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Answer : Cross-validate using complementary techniques:
- Mass spectrometry (HRMS) for molecular ion confirmation.
- ¹H/¹³C NMR to verify fluoropyridinyl proton environments (e.g., coupling constants for aromatic fluorine).
- XRD to resolve crystallographic ambiguities .
- Check for impurities (e.g., diastereomers or residual solvents) using EP/Pharm. impurity standards .
Q. What synthetic strategies are effective for introducing the 6-fluoropyridin-2-yl moiety?
- Answer : Key approaches include:
- Nucleophilic aromatic substitution on 2,6-difluoropyridine using chiral amine precursors.
- Buchwald–Hartwig coupling for late-stage fluorination.
- Enzymatic resolution to isolate the (R)-enantiomer post-synthesis. Monitor reaction progress via LC-MS and optimize yields using DOE (Design of Experiments) .
Q. How can thermal stability and decomposition pathways be analyzed?
- Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gaseous decomposition products (e.g., HCl, HF). Kinetic studies using Kissinger or Ozawa methods can estimate activation energy and degradation rates under controlled conditions .
Data Contradictions and Mitigation
- CAS Number Discrepancies : cites CAS 2061996-65-2 , while similar compounds in and have distinct identifiers. Validate purity and identity via orthogonal analytical methods (e.g., elemental analysis, NMR) before experimental use.
- Safety Data Gaps : Ecological toxicity and biodegradability data are unavailable . Assume precautionary measures (e.g., neutralization of waste) until studies confirm environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
